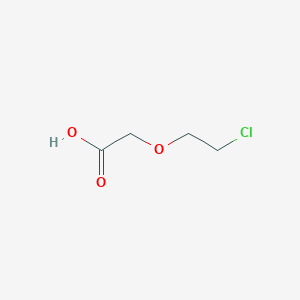

2-(2-chloroethoxy)acetic Acid

Overview

Description

2-(2-Chloroethoxy)acetic acid (CAS: 14869-41-1) is a carboxylic acid derivative with the molecular formula C₄H₇ClO₃ and a molecular weight of 138.55 g/mol . It is a key intermediate in synthesizing pharmaceuticals such as cetirizine (antihistamine) and amlodipine (calcium channel blocker) . Physicochemical properties include a melting point of 26–33°C, boiling point of 130°C at 3.5 mmHg, and density of 1.33 g/cm³ . Its synthesis involves oxidizing 2-(2-chloroethoxy)ethanol with nitric acid, a method improved for cost-effectiveness and reduced environmental impact compared to earlier chromium-based processes . Safety data classify it as corrosive (UN 3265), with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns) .

Preparation Methods

Historical Synthesis Methods

Prior to the development of nitric acid-based protocols, multiple routes were explored to synthesize 2-(2-chloroethoxy)acetic acid. These methods faced limitations in scalability, safety, and byproduct management.

Jones Oxidation

Jones oxidation involves treating 2-(2-chloroethoxy)ethanol with chromium trioxide in aqueous sulfuric acid. While effective, this method generates toxic chromium sludge, necessitating costly waste management . Yields typically ranged from 70–80%, but the environmental burden and regulatory challenges rendered it unsuitable for industrial adoption.

Base-Catalyzed Condensation

This approach reacts 2-chloroethanol with ethyl bromoacetate in the presence of sodium hydride . Although high-yielding (85–90%), the use of pyrophoric sodium hydride introduced significant fire risks, complicating large-scale production.

Acid-Catalyzed Condensation

Early methods employed paraformaldehyde and ethylene chlorohydrin under acidic conditions, followed by copper cyanide treatment . The reaction required high temperatures (120–150°C) and produced hazardous cyanide byproducts, limiting its practicality.

Ethylene Oxide Reaction

Klamann et al. demonstrated the reaction of ethyl chloroacetate with ethylene oxide under pressurized conditions . While avoiding heavy metals, this method demanded specialized equipment for high-pressure operations (3–5 atm), increasing capital costs.

2-Chloro-1,4-Dioxene Reaction

Astle and Welk utilized 2-chloro-1,4-dioxene as a starting material, but the compound’s instability and limited commercial availability hindered widespread use .

Improved Nitric Acid Oxidation Method

The 2009 patent by QuickCompany.in revolutionized synthesis by employing nitric acid as a green oxidant . This method addresses prior drawbacks through simplified conditions and recoverable reagents.

Reaction Conditions and Optimization

The protocol involves oxidizing 2-(2-chloroethoxy)ethanol with 70% nitric acid at 10–90°C for 2–12 hours. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 10–90°C | 25–30°C |

| Reaction Time | 2–12 hours | 12 hours |

| Nitric Acid (Equivalents) | 5–10 eq | 5 eq |

-

Reactants : 169 parts 2-(2-chloroethoxy)ethanol (1.36 mol), 6.8 mol nitric acid

-

Conditions : 25–30°C for 12 hours, then 90°C for 1 hour

-

Yield : 93% (176 parts product)

-

Reactants : 87.5 parts alcohol (0.70 mol), 7.14 mol nitric acid

-

Conditions : 25–30°C for 12 hours, then 90°C for 1 hour

-

Yield : 98% (96 parts product)

Workup and Purification

Post-reaction, nitric acid is distilled under reduced pressure (10–20 mmHg) at 60–80°C . The residue is extracted with dichloroethane, ethyl acetate, or methylisobutylketone, followed by brine washing and sodium sulfate drying. Solvent removal under vacuum yields the pure acid.

Yield and Efficiency

The method achieves 90–98% yields, surpassing historical averages (70–85%) . Nitric acid recovery exceeds 80%, reducing raw material costs.

Comparative Analysis of Methods

The table below contrasts key synthesis routes:

| Method | Reagents | Yield (%) | Drawbacks |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄ | 70–80 | Chromium waste, toxic byproducts |

| Base-Catalyzed | NaH, ethyl bromoacetate | 85–90 | Fire hazard, expensive reagents |

| Nitric Acid Oxidation | HNO₃ | 90–98 | Moderate reaction time |

The nitric acid method outperforms alternatives in cost ($12/kg vs. $45/kg for Jones oxidation) and environmental impact (E-factor: 1.2 vs. 8.5) .

Industrial Production Considerations

Scalability is ensured through continuous distillation systems for nitric acid recovery. A typical batch process produces 500–1,000 kg/month with 99% purity . Key industrial adaptations include:

-

Temperature Control : Jacketed reactors maintain 25–30°C during oxidation.

-

Solvent Recycling : Dichloroethane is distilled and reused, cutting material costs by 30%.

-

Waste Management : Neutralized nitrate salts are repurposed as fertilizers.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce other derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as the oxidizing agent.

Substitution: Reagents such as sodium hydroxide can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Further oxidation can lead to the formation of more complex acids.

Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antihistamine Production

2-(2-Chloroethoxy)acetic acid serves as a crucial intermediate in the synthesis of antihistamines, particularly cetirizine, which is a widely used non-sedating H1 receptor antagonist. Cetirizine is effective in treating allergic conditions such as chronic idiopathic urticaria and perennial allergic rhinitis . The compound's structure allows for selective binding to H1 receptors without sedative effects, making it a preferred choice in allergy medications.

Synthesis of Other Pharmaceuticals

The compound is also utilized as a precursor in the synthesis of various other pharmaceutical agents. For instance, it can be transformed into 2-(2-chloroethoxy)methyl acetate and 2-(2-chloroethoxy)ethyl acetate, which are important intermediates for synthesizing additional therapeutic compounds .

Agricultural Applications

Pesticide Intermediate

In agricultural chemistry, this compound is employed as an intermediate in the formulation of certain pesticides. Its derivatives contribute to the efficacy of herbicides and insecticides, enhancing their performance against specific pests while minimizing environmental impact .

Chemical Synthesis

Solvent and Reagent

The compound is recognized for its role as a solvent and reagent in various chemical reactions. It is particularly valued for its ability to facilitate reactions involving other organic compounds due to its solubility properties .

Case Study 1: Synthesis Methodology

A notable synthesis method involves the oxidation of 2-chloroethoxy ethanol using nitric acid as an oxidizing agent. This method has been shown to yield high purity levels of this compound with minimal environmental impact due to the use of water as a solvent .

| Parameter | Value |

|---|---|

| Raw Material | 2-Chloroethoxy ethanol |

| Oxidizing Agent | Nitric acid |

| Solvent | Water |

| Reaction Temperature | 10°C - 100°C |

| Yield | >90% |

Case Study 2: Biodegradation Research

Research has demonstrated that certain bacterial strains can degrade bis(2-chloroethyl) ether, resulting in the formation of this compound as a byproduct. This biodegradation pathway highlights the compound's potential environmental significance and its role in bioremediation strategies .

Safety and Environmental Considerations

While this compound has significant industrial applications, it is essential to consider its safety profile. The compound is classified as hazardous, with potential skin corrosive effects and environmental toxicity concerns . Proper handling procedures must be implemented to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an intermediate in biochemical pathways, facilitating the formation of other bioactive molecules . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 2-(2-Chloroethoxy)acetic Acid

- Pharmaceutical Synthesis : Critical for antihistamines (cetirizine) and calcium channel blockers (amlodipine) .

- Drug Design : Used in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation and Slack potassium channel activators for neurological applications .

- Enzyme Inhibitors : Incorporated into indole derivatives as Factor XIa inhibitors .

Derivatives and Analogs

- 2-(2-(2-Chloroethoxy)ethoxy)acetic Acid : Extends hydrophilicity and serves as a linker in heterobifunctional ligase recruiters for cancer therapy .

- Amino-Substituted Analogs: The amino group in 2-(2-(2-aminoethoxy)ethoxy)acetic acid enables conjugation with peptides or antibodies, enhancing drug delivery .

- Esters (tert-Butyl/Ethyl) : Used as intermediates in multi-step syntheses to protect the carboxylic acid group .

Key Differences and Advantages

- Reactivity: The chloro group in the parent compound acts as a leaving group, facilitating nucleophilic substitutions. Methoxy and amino analogs modify reactivity for specific applications (e.g., increased stability or conjugation capability).

- Solubility : Longer ethoxy chains (e.g., 2-(2-(2-chloroethoxy)ethoxy)acetic acid ) enhance hydrophilicity, improving compatibility with biological systems .

- Safety: Methoxy and amino derivatives reduce corrosiveness compared to the parent compound but introduce new hazards (e.g., respiratory irritation in amino analogs) .

Biological Activity

Overview

2-(2-Chloroethoxy)acetic acid (CAS No. 14869-41-1) is an organic compound with the molecular formula C4H7ClO3. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Weight : 136.55 g/mol

- Appearance : Colorless to pale-yellow liquid or solid

- Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of this compound typically involves the oxidation of 2-chloroethoxy ethanol using nitric acid as an oxidizing agent. This method has been noted for its high yield (up to 89%) and environmental friendliness due to the use of water as a solvent.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, facilitating biochemical pathways that lead to the formation of bioactive compounds. Its mechanism involves:

- Intermediate Role : Acts as an intermediate in metabolic pathways.

- Target Interaction : Potential interactions with enzymes and receptors, influencing physiological processes.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. In vitro tests indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.

- Cytotoxic Effects : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating its potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal models showed reduced neuronal damage in models of oxidative stress.

Data Table of Biological Activities

Safety and Hazards

According to safety data sheets, this compound is classified as a skin corrosive and may cause respiratory irritation. Proper handling procedures should be followed to mitigate exposure risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloroethoxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nitration of 2-(2-chloroethoxy)ethanol using nitric acid (10–90°C, 2–12 hours), followed by solvent extraction and vacuum distillation (10–20 mm Hg at 60–80°C) to isolate the product . Alternative routes involve halogenation or oxidation of ethylene glycol derivatives. Reaction temperature and acid concentration critically affect purity: lower temperatures (10–30°C) reduce side reactions (e.g., esterification), while higher nitric acid concentrations (>65%) improve conversion rates but may increase decomposition. Purification via ethyl acetate extraction and sodium bicarbonate washes removes residual acids .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ 3.6–3.8 ppm (OCH₂CH₂Cl), δ 4.1–4.3 ppm (CH₂COO⁻), and δ 12.5 ppm (COOH) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities like unreacted 2-(2-chloroethoxy)ethanol or nitrated byproducts .

- FT-IR : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroethoxy group. Use nitrile gloves and safety goggles during handling due to its skin/eye irritation potential (Category 2/1 hazards) . Avoid contact with strong bases to prevent decomposition into chloroethanol and acetic acid derivatives .

Advanced Research Questions

Q. What strategies minimize byproduct formation during the synthesis of this compound, particularly in oxidative methods?

- Methodological Answer :

- Catalytic Optimization : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaBr as a co-catalyst to selectively oxidize alcohols to carboxylic acids, reducing over-oxidation byproducts .

- Reaction Quenching : Add isopropanol post-oxidation to neutralize excess oxidizing agents (e.g., trichloroisocyanuric acid) before extraction .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates like 2-(2-chloroethoxy)acetaldehyde .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., COOH) from non-exchangeable ether protons in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous fragments (e.g., m/z 157.0034 for [C₄H₆Cl₂O₂ + H]⁺) to rule out structural isomers .

- Cross-Validation : Compare IR and Raman spectra to differentiate ester vs. acid derivatives, as ester C=O stretches appear at ~1740 cm⁻¹ vs. 1720 cm⁻¹ for acids .

Q. What role does this compound play in synthesizing polyethylene glycol (PEG)-based polymers for biomedical applications?

- Methodological Answer : The compound serves as a precursor for PEG-amino acid conjugates (e.g., Fmoc-AEEA) used in drug delivery. Key steps:

- Coupling Reactions : Activate the carboxylic acid group with EDC/NHS to link to amine-terminated PEG .

- Purity Control : Purify polymers via size-exclusion chromatography (SEC) to remove unreacted monomers, ensuring low polydispersity (<1.2) .

- Stability Testing : Assess hydrolytic degradation at pH 7.4 and 37°C; the chloroethoxy group hydrolyzes faster than PEG ether linkages, enabling controlled release .

Q. How can researchers assess the ecological toxicity of this compound in environmental studies?

- Methodological Answer :

- Microcosm Assays : Expose aquatic organisms (e.g., Daphnia magna) to 10–100 ppm solutions for 48 hours; LC₅₀ values >50 ppm suggest low acute toxicity .

- Biodegradation Studies : Use activated sludge models to track degradation half-lives (t₁/₂). The compound’s t₁/₂ is ~7–14 days under aerobic conditions, with chloroacetic acid as a persistent metabolite .

- QSAR Modeling : Predict chronic toxicity using logP (0.89) and pKa (2.7) to estimate bioaccumulation potential (BCF <100 indicates low risk) .

Properties

IUPAC Name |

2-(2-chloroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJETVNZPUVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448286 | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-41-1 | |

| Record name | 2-(2-Chloroethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.